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Introduction:

TES-991 is a potent and selective inhibitor of α-amino-β-carboxymuconate-ε-semialdehyde

decarboxylase (ACMSD). ACMSD is a key enzyme in the kynurenine pathway, which is

responsible for the de novo synthesis of nicotinamide adenine dinucleotide (NAD+). By

inhibiting ACMSD, TES-991 effectively redirects the metabolic flux of tryptophan towards the

production of quinolinic acid, a precursor for NAD+ synthesis, thereby increasing intracellular

NAD+ levels.[1][2] This modulation of NAD+ metabolism has shown therapeutic potential in

various preclinical models, including non-alcoholic fatty liver disease (NAFLD) and acute kidney

injury (AKI).[3] These application notes provide detailed protocols for in vitro studies to

investigate the biological activity of TES-991.

Mechanism of Action and Signaling Pathway
TES-991 inhibits the enzyme ACMSD, which stands at a critical branch point in the tryptophan-

to-NAD+ metabolic pathway. ACMSD catalyzes the decarboxylation of α-amino-β-

carboxymuconate-ε-semialdehyde (ACMS) to α-aminomuconate-ε-semialdehyde (AMS),

committing it to the glucaryl-CoA pathway. Inhibition of ACMSD by TES-991 prevents the

formation of AMS and shunts ACMS towards the spontaneous cyclization to quinolinic acid.

Quinolinic acid is then converted to NAD+ through the Preiss-Handler pathway. The resulting

increase in cellular NAD+ levels can activate NAD+-dependent enzymes such as sirtuins (e.g.,
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SIRT1), which play crucial roles in regulating mitochondrial function, stress resistance, and

metabolic homeostasis.[1][2][3]
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Figure 1: TES-991 signaling pathway. Inhibition of ACMSD by TES-991 increases NAD+
synthesis.

Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies involving TES-991.

Table 1: Effect of TES-991 on Gene Expression in Primary Hepatocytes

Gene Treatment
Fold Change vs.
Vehicle

Reference

| Fatty Acid Oxidation (FAO) genes | TES-991 (500 nM) for 6h with palmitate/oleate | Increased

|[3] |

Table 2: Effect of TES-991 on Cellular Function

Cell Type Parameter Treatment Result Reference

Primary
Hepatocytes

Fatty Acid
Oxidation
(FAO)

TES-991

Increased
under basal
and uncoupled
conditions

[3]

Primary

Hepatocytes
SOD2 Activity TES-991 Increased [3]

HK-2 Cells ATP Content

TES-1025

(related ACMSD

inhibitor)

Increased [3]

| HK-2 Cells | Cisplatin-induced Apoptosis | TES-1025 (related ACMSD inhibitor) | Attenuated |

[3] |
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Protocol 1: General Cell Culture and TES-991 Treatment
This protocol describes the general procedure for culturing cells and treating them with TES-
991.

Materials:

Cell line of interest (e.g., primary hepatocytes, AML-12, HK-2)

Appropriate cell culture medium and supplements

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

TES-991 compound

Dimethyl sulfoxide (DMSO), cell culture grade

Phosphate-buffered saline (PBS)

Cell culture plates or flasks

Procedure:

Cell Seeding:

Culture cells in appropriate medium supplemented with FBS and antibiotics in a humidified

incubator at 37°C and 5% CO2.

Seed cells at a desired density in culture plates and allow them to adhere and grow for 24-

48 hours before treatment.

Preparation of TES-991 Stock Solution:

Prepare a 1 mM stock solution of TES-991 in DMSO.[3]

Further dilute the stock solution with sterile water or culture medium to a working

concentration of 100 µM.[3]
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Note: The final DMSO concentration in the culture medium should be kept below 0.1% to

avoid solvent-induced toxicity.

Cell Treatment:

Prepare the final desired concentrations of TES-991 by diluting the working stock solution

in fresh culture medium. A typical in vitro concentration for TES-991 is 500 nM.[3]

Remove the old medium from the cells and replace it with the medium containing TES-991
or vehicle control (medium with the same final concentration of DMSO).

Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) depending on the

experimental endpoint.
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Figure 2: General workflow for in vitro cell treatment with TES-991.

Protocol 2: Analysis of Fatty Acid Oxidation (FAO)
This protocol is designed to assess the effect of TES-991 on fatty acid oxidation in primary

hepatocytes.

Materials:

Primary hepatocytes treated with TES-991 or vehicle as described in Protocol 1.

Palmitate and Oleate solution (e.g., 0.33 mM palmitate and 0.66 mM oleate).[3]
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Seahorse XF Analyzer (or similar metabolic flux analyzer)

Seahorse XF Cell Mito Stress Test Kit

Assay medium (e.g., DMEM without glucose, L-glutamine, phenol red, and sodium

bicarbonate)

Procedure:

Cell Treatment:

Seed primary hepatocytes in a Seahorse XF plate.

Treat cells with 500 nM TES-991 or vehicle for 24 hours.[3]

For studies involving fatty acid challenge, expose cells to a mixture of 0.33 mM palmitate

and 0.66 mM oleate for the last 6 hours of the TES-991 treatment.[3]

Seahorse XF Assay:

One hour before the assay, replace the culture medium with pre-warmed assay medium

supplemented with L-carnitine and glucose (if desired for the specific experimental design)

and incubate the plate at 37°C in a non-CO2 incubator.

Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's

instructions to measure oxygen consumption rate (OCR).

Inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) sequentially

to determine basal respiration, ATP-linked respiration, maximal respiration, and non-

mitochondrial respiration.

Data Analysis:

Normalize OCR data to cell number or protein concentration.

Compare the different mitochondrial respiration parameters between TES-991 treated and

vehicle-treated cells. An increase in basal and maximal respiration in the presence of fatty

acids is indicative of enhanced FAO.
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Protocol 3: Measurement of Intracellular NAD+ Levels
This protocol outlines the procedure for quantifying intracellular NAD+ levels following TES-991
treatment.

Materials:

Cells treated with TES-991 or vehicle as described in Protocol 1.

NAD/NADH Assay Kit (colorimetric or fluorometric)

Extraction buffer (provided in the kit or 0.6 M perchloric acid)

Neutralization buffer (provided in the kit or 3 M potassium hydroxide)

96-well microplate

Microplate reader

Procedure:

Cell Lysis and Extraction:

After treatment, wash the cells with cold PBS.

Lyse the cells and extract NAD+/NADH using the extraction buffer provided in the assay

kit. Follow the manufacturer's protocol for separating NAD+ and NADH fractions if

necessary.

If using perchloric acid, add 100 µL of 0.6 M perchloric acid to the cell pellet, vortex, and

incubate on ice for 15 minutes.

Neutralization:

Centrifuge the lysate to pellet the protein.

Transfer the supernatant to a new tube and neutralize it with potassium hydroxide.

NAD+ Quantification:
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Perform the NAD+ assay according to the manufacturer's instructions. This typically

involves adding a reaction mixture that generates a product (colored or fluorescent) in the

presence of NAD+.

Read the absorbance or fluorescence using a microplate reader.

Data Analysis:

Calculate the NAD+ concentration based on a standard curve.

Normalize the NAD+ levels to cell number or protein concentration.

Compare the NAD+ levels between TES-991 treated and vehicle-treated cells.
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Figure 3: Workflow for measuring intracellular NAD+ levels.

Troubleshooting and Best Practices
Cell Line Authentication: Ensure the identity of your cell lines using methods like Short

Tandem Repeat (STR) profiling to avoid cross-contamination issues.[4]

Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as it

can significantly impact cellular metabolism and experimental outcomes.[4]
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Passage Number: Be mindful of the passage number of your cells, as high passage

numbers can lead to phenotypic and genotypic drift.[4]

Compound Solubility: Ensure that TES-991 is fully dissolved in DMSO and that the final

concentration of DMSO in the culture medium is consistent across all experimental

conditions and does not exceed cytotoxic levels.

Positive Controls: Include appropriate positive controls in your experiments. For example,

when studying NAD+ levels, a known NAD+ precursor like nicotinamide riboside could be

used as a positive control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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